molecular formula C13H19NO B15422675 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]-

1-Propen-1-ol, 3-[2-(diethylamino)phenyl]-

Cat. No.: B15422675
M. Wt: 205.30 g/mol
InChI Key: SHYITZUFNZZPAP-YRNVUSSQSA-N
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Description

The compound 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]- is a propenol derivative featuring a diethylamino-substituted phenyl group at the third carbon of the allylic alcohol backbone. The diethylamino group likely enhances solubility in polar solvents and may influence biological activity, while the propenol moiety contributes to reactivity, particularly in esterification or oxidation reactions .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(E)-3-[2-(diethylamino)phenyl]prop-1-en-1-ol

InChI

InChI=1S/C13H19NO/c1-3-14(4-2)13-10-6-5-8-12(13)9-7-11-15/h5-8,10-11,15H,3-4,9H2,1-2H3/b11-7+

InChI Key

SHYITZUFNZZPAP-YRNVUSSQSA-N

Isomeric SMILES

CCN(CC)C1=CC=CC=C1C/C=C/O

Canonical SMILES

CCN(CC)C1=CC=CC=C1CC=CO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison is based on structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and functional group behavior:

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
1-Propen-1-ol, 3-[2-(diethylamino)phenyl]- (Hypothetical) ~235.3* Allylic alcohol, diethylamino, phenyl 2-(diethylamino)phenyl at C3
2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1H-triazol-4-yl)- C₂₀H₂₁N₃O 319.4 α,β-unsaturated ketone, diethylamino Phenyl, triazole
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, 1-acetate C₁₂H₁₁F₃O₂ 244.2 Allylic alcohol (acetylated), CF₃ 3-(trifluoromethyl)phenyl
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol C₁₆H₂₁NO₂ 265.3 Secondary alcohol, diethylamino Naphthyloxy

*Estimated based on molecular formula C₁₃H₁₉NO.

Functional Group and Reactivity Differences

  • Hydroxyl vs. Ketone Groups: The allylic alcohol in propenol derivatives (e.g., ) is more prone to esterification (as seen in its acetylated form) compared to the α,β-unsaturated ketone in , which may undergo Michael addition or nucleophilic attacks .
  • In contrast, dimethylamino or isopropylamino groups () alter steric bulk and basicity .

Substituent Effects on Physicochemical Properties

  • Molecular Weight: Higher molecular weights (e.g., 319.4 g/mol in ) correlate with reduced volatility compared to simpler propenols .

Research Implications and Gaps

  • Synthesis: The acetylated propenol in highlights esterification as a viable derivatization route for the target compound .
  • Data Limitations: Direct experimental data (e.g., NMR, toxicity) for 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]- are absent in the evidence, necessitating further studies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]-, and how can they be experimentally determined?

  • Methodological Answer :

  • Vapor Pressure : Use the Antoine equation log10(P)=ABT+C\log_{10}(P) = A - \frac{B}{T + C} to estimate vapor pressure at varying temperatures. Parameters for similar propenol derivatives (e.g., A=15.73A = 15.73, B=308.2B = 308.2) can be adapted, but empirical validation via thermogravimetric analysis (TGA) or differential thermal analysis (DTA) is recommended .
  • Thermal Stability : Perform TGA/DSC under controlled atmospheres (e.g., nitrogen) to assess decomposition temperatures. For example, analogous compounds show stability up to 325 K .
  • Spectroscopic Characterization : Use NMR (¹H/¹³C) and FT-IR to confirm the presence of the diethylamino group and propenol backbone. Reference data from NIST Chemistry WebBook for similar structures can guide peak assignments .

Q. How can researchers safely handle 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]-, given its potential hazards?

  • Methodological Answer :

  • Hazard Mitigation : Based on structurally related amines and propenols, implement GHS-compliant protocols:
  • Use fume hoods to avoid inhalation (H335) and wear nitrile gloves to prevent skin irritation (H315) .
  • In case of exposure, rinse eyes with water for 15 minutes (H319) and consult a physician immediately .
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation, as tertiary amines are prone to degradation .

Advanced Research Questions

Q. What synthetic strategies are viable for enantioselective synthesis of 1-Propen-1-ol, 3-[2-(diethylamino)phenyl]-?

  • Methodological Answer :

  • Chiral Catalysis : Adapt methods from analogous tertiary amino alcohols (e.g., 3-(dimethylamino)-1-phenylpropan-1-ol). Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve high enantiomeric excess (ee). Monitor ee via chiral HPLC with a cellulose-based column .
  • Chiral Resolution : Employ diastereomeric salt formation using tartaric acid derivatives. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs, given the diethylamino group’s affinity for amine receptors). Parameterize the force field using partial charges derived from DFT calculations at the B3LYP/6-31G* level .
  • ADMET Prediction : Leverage QSAR models in SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition). Input SMILES strings derived from the IUPAC name for accurate predictions .

Q. What analytical techniques are critical for resolving contradictions in reported thermodynamic data (e.g., enthalpy of vaporization)?

  • Methodological Answer :

  • Data Reconciliation : Compare vapor pressure measurements from static and dynamic methods (e.g., ebulliometry vs. gas saturation). For example, discrepancies in ΔHvap values for similar propenols (56.2–79.8 kJ/mol) arise from experimental setups; use high-precision microcalorimetry to standardize results .
  • Uncertainty Analysis : Apply the NIST REFPROP database to cross-validate experimental data against theoretical models, accounting for impurities via GC-MS (≥99.5% purity threshold) .

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